

Solid-phase peptide synthesis (SPPS) protocols for Met-Tyr-Phe amide

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Compound of Interest

Compound Name: *Met-tyr-phe amide*

Cat. No.: *B13821449*

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Application Note: Precision Synthesis of **Met-Tyr-Phe Amide** (H-Met-Tyr-Phe-NH₂)

Executive Summary & Strategic Rationale

The synthesis of H-Met-Tyr-Phe-NH₂ presents a deceptively simple sequence that serves as a critical stress test for Solid-Phase Peptide Synthesis (SPPS) protocols. While short, this tripeptide combines two distinct chemical challenges: the steric bulk and hydrophobicity of the aromatic residues (Tyr, Phe) and the high susceptibility of Methionine (Met) to acid-catalyzed oxidation during cleavage.

This guide moves beyond standard "cookbook" recipes to provide a self-validating protocol designed to preserve the integrity of the thioether side chain while ensuring quantitative coupling of the aromatic backbone. We utilize the Fmoc/tBu strategy on Rink Amide MBHA resin, utilizing a specific "Reagent K" variant for cleavage to suppress sulfoxide formation ().

Key Technical Objectives:

- C-Terminal Amidation: Use of Rink Amide MBHA resin to yield the primary amide.

- Oxidation Control: Implementation of an Iodide-based scavenger system to prevent Met Met(O) conversion.
- Racemization Mitigation: Optimized base/activator ratios during Phenylalanine coupling.

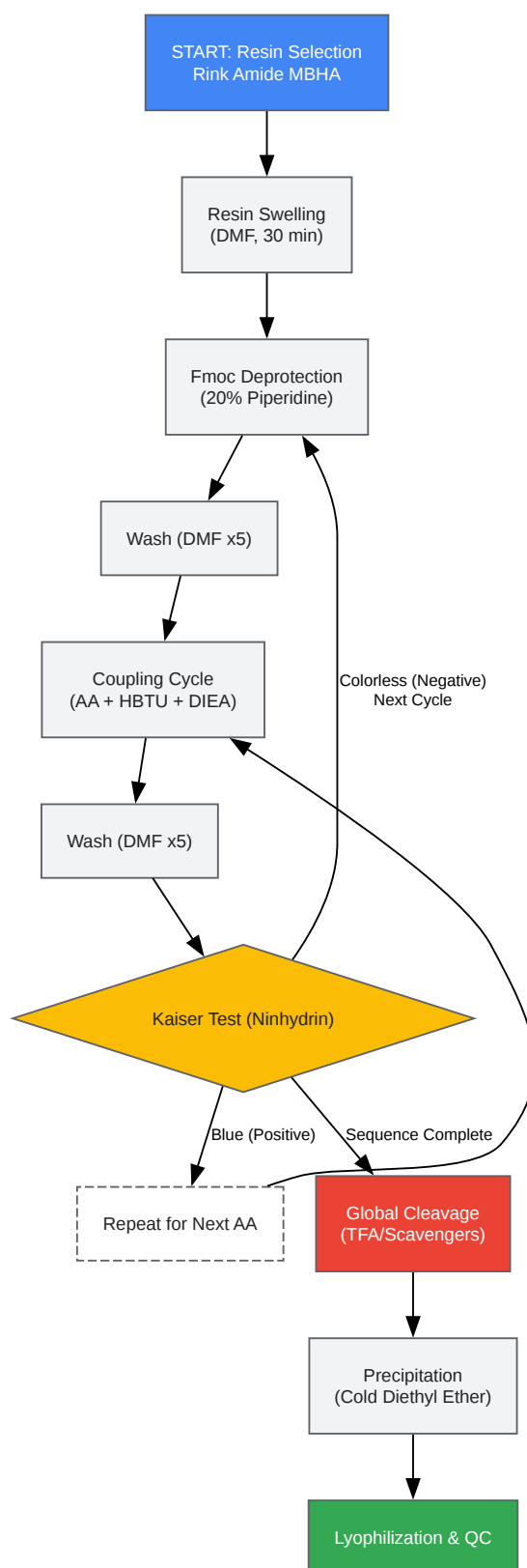
Materials & Reagents Configuration

The following reagent specifications are critical for reproducibility. Standard grade solvents are insufficient for high-fidelity SPPS.

Component	Specification	Purpose
Solid Support	Rink Amide MBHA Resin (0.5–0.7 mmol/g)	Yields C-terminal amide; MBHA linker offers superior stability over standard Rink.
Amino Acids	Fmoc-Met-OH	N-terminal residue; side chain unprotected (thioether).
Fmoc-Tyr(tBu)-OH	tert-butyl protection prevents alkylation by carbocations.	
Fmoc-Phe-OH	C-terminal residue (attached first).	
Activators	HBTU (0.45 M in DMF)	Fast kinetics; robust for non-hindered sequences.
Base	DIEA (Diisopropylethylamine), 2.0 M in NMP	Activates carboxylate; NMP reduces aggregation better than DMF.
Deprotection	20% Piperidine in DMF (v/v)	Removes Fmoc group; 0.1 M HOBT added to suppress aspartimide (if Asp present).
Cleavage Cocktail	Reagent K (Modified)	TFA / Phenol / Water / Thioanisole / EDT (See Protocol).

Workflow Visualization

The following diagram outlines the critical path for the synthesis, highlighting the decision nodes for quality control.



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- QC Step: Perform Kaiser Test.^[3] Beads should be colorless (quantitative coupling).

Phase B: Chain Elongation (Tyr, Met)

Repeat the cycle for Fmoc-Tyr(tBu)-OH and Fmoc-Met-OH.

- Critical Note for Methionine: Do not heat the coupling reaction for Met. Methionine is sensitive to thermal degradation. Standard RT coupling is sufficient.

Phase C: The "Methionine Rescue" Cleavage

Rationale: The cleavage step is the most perilous for Met-containing peptides. The tert-butyl cation released from Tyrosine is an electrophile that will attack the Methionine sulfur (S-alkylation) or, in the presence of dissolved oxygen, facilitate oxidation to sulfoxide. We employ Reagent K which contains specific scavengers for these species.

Cleavage Cocktail Formulation (10 mL):

- TFA (Trifluoroacetic acid): 8.25 mL (Solvent/Acid)
- Phenol: 0.5 g (Scavenger for Tyr cations)
- Water: 0.5 mL (Hydrolysis)
- Thioanisole: 0.5 mL (Accelerates removal of Pbf/tBu and protects Met)
- EDT (1,2-Ethanedithiol): 0.25 mL (Crucial for Met protection)

Alternative: If EDT smell is prohibitive, use TIS (Triisopropylsilane) (0.25 mL) + Ammonium Iodide (NH₄I) (50 mg). The Iodide reduces any Met(O) formed back to Met in situ.

Protocol:

- Wash the final resin (Fmoc-removed) with DCM () to remove DMF traces (DMF can form adducts during cleavage).
- Add the Cleavage Cocktail to the resin.^[10]

- Agitate for 2.5 to 3 hours at RT.
 - Note: Capping the vessel under Nitrogen gas is highly recommended to exclude oxygen.
- Filter the resin and collect the filtrate (peptide solution).[3]
- Precipitation: Dropwise add the filtrate into 40 mL of ice-cold Diethyl Ether.
- Centrifuge (3000 rpm, 5 min) to pellet the white precipitate. Decant ether.
- Wash pellet 2x with fresh cold ether.
- Dry under nitrogen flow or lyophilize.

Quality Control & Troubleshooting

Analytical Target: H-Met-Tyr-Phe-NH₂ Molecular Weight:

- Met (residue) = 131.04
- Tyr (residue) = 163.06
- Phe (residue) = 147.07
- Amide C-term () = +16 (modifies OH to NH₂, mass diff is -1) -> Actually, calc is: MW = 131.2 + 163.2 + 147.2 + 1 (H) + 14 (N) + 2(H)...
- Exact Mass Calculation:
 - Formula:
 - Monoisotopic Mass: 458.20 Da

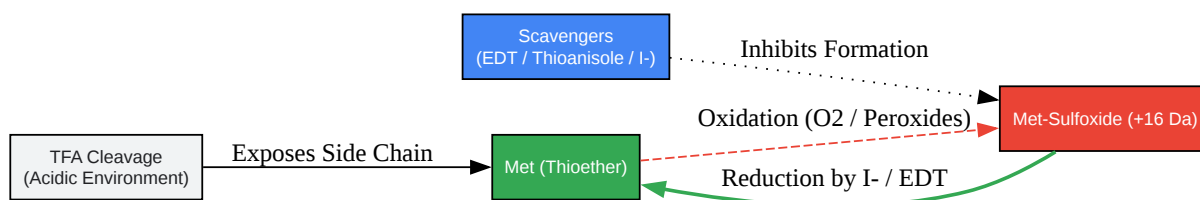
- expected: 459.21

Common Failure Modes:

Observation (MS/HPLC)	Diagnosis	Corrective Action
Mass +16 Da (475.2)	Methionine Oxidation (Sulfoxide)	Incomplete scavenging. Use EDT or add to cleavage cocktail. Ensure ether is peroxide-free.
Mass +56 Da	t-Butyl alkylation	The tBu group from Tyr re-attached to Met. Increase Thioanisole concentration or cleavage time.
Mass -129 Da	Deletion Sequence	Incomplete coupling. Double couple (2x 30 min) for future batches. Check Kaiser test rigorously.

Mechanistic Insight: The Methionine Protection Cycle

The following diagram illustrates why the specific cocktail is required.



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Figure 2: The dynamic equilibrium of Methionine during cleavage. Scavengers (EDT/Iodide) actively reduce Sulfoxide back to the native Thioether.

References

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